Methyl[2-(pyridin-2-yl)propan-2-yl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[2-(pyridin-2-yl)propan-2-yl]amine is an organic compound that features a pyridine ring attached to a propan-2-yl group with a methylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(pyridin-2-yl)propan-2-yl]amine typically involves the reaction of 2-cyanopyridine with methyl lithium in the presence of cerium(III) chloride. The reaction is carried out in tetrahydrofuran (THF) and diethyl ether at low temperatures, around -76°C to -60°C. The reaction mixture is then allowed to warm to room temperature, followed by the addition of ammonium hydroxide to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(pyridin-2-yl)propan-2-yl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Methyl[2-(pyridin-2-yl)propan-2-yl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Methyl[2-(pyridin-2-yl)propan-2-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can coordinate with metal ions, while the amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)propan-2-amine: Similar structure but lacks the methyl group on the amine.
2-Methyl-2-(pyrazin-2-yl)propan-1-amine: Contains a pyrazine ring instead of a pyridine ring.
2-(Pyridin-2-yl)isopropylamine: Similar structure but with different substituents on the amine group .
Uniqueness
Methyl[2-(pyridin-2-yl)propan-2-yl]amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both the pyridine ring and the methylamine group provides a versatile scaffold for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
N-methyl-2-pyridin-2-ylpropan-2-amine |
InChI |
InChI=1S/C9H14N2/c1-9(2,10-3)8-6-4-5-7-11-8/h4-7,10H,1-3H3 |
InChI Key |
BNBIFCUPKFVQJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=N1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.